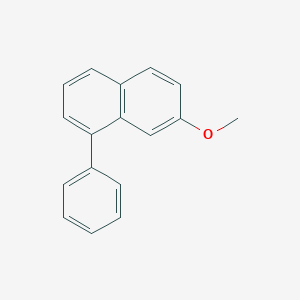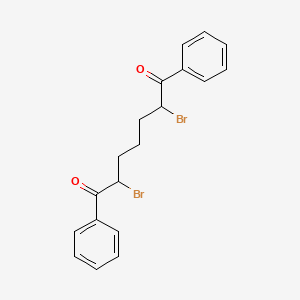
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione is an organic compound with the molecular formula C₁₉H₁₈Br₂O₂. It is characterized by the presence of two bromine atoms and two phenyl groups attached to a heptanedione backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-1,7-diphenyl-1,7-heptanedione typically involves the bromination of 1,7-diphenyl-1,7-heptanedione. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,6-dihydroxy-1,7-diphenyl-1,7-heptanedione.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of 2,6-dialkoxy-1,7-diphenyl-1,7-heptanedione.
Reduction: Formation of 2,6-dihydroxy-1,7-diphenyl-1,7-heptanedione.
Oxidation: Formation of 2,6-dicarboxy-1,7-diphenyl-1,7-heptanedione.
Aplicaciones Científicas De Investigación
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-1,7-diphenyl-1,7-heptanedione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-1,7-diphenyl-1,7-heptanedione
- 2,6-Diiodo-1,7-diphenyl-1,7-heptanedione
- 2,6-Difluoro-1,7-diphenyl-1,7-heptanedione
Uniqueness
2,6-Dibromo-1,7-diphenyl-1,7-heptanedione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms enhance the compound’s ability to participate in substitution and reduction reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
5411-99-4 |
|---|---|
Fórmula molecular |
C19H18Br2O2 |
Peso molecular |
438.2 g/mol |
Nombre IUPAC |
2,6-dibromo-1,7-diphenylheptane-1,7-dione |
InChI |
InChI=1S/C19H18Br2O2/c20-16(18(22)14-8-3-1-4-9-14)12-7-13-17(21)19(23)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
Clave InChI |
GOIXPFUGOIGQHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(CCCC(C(=O)C2=CC=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)
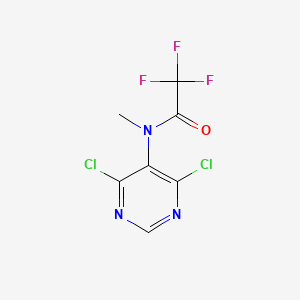

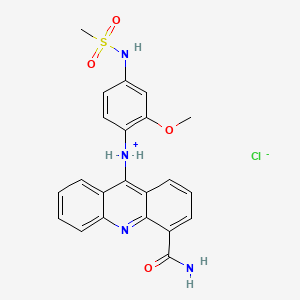
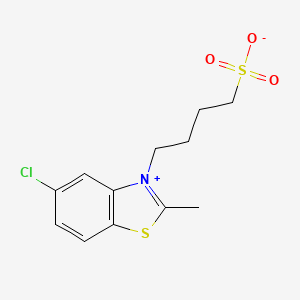
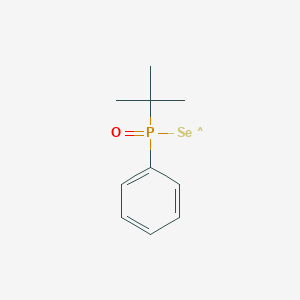
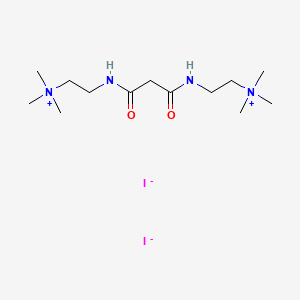
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)

